molecular formula C21H24N2O3S B2655050 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone CAS No. 438032-28-1

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone

Cat. No.: B2655050
CAS No.: 438032-28-1
M. Wt: 384.49
InChI Key: TYWBYTOFWSZQEU-UHFFFAOYSA-N
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Description

“4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone” is a chemical compound with the molecular formula C27H23ClN4O3 . The compound has a molecular weight of 486.9 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxolylmethylpiperazine moiety and a benzothiophenylmethanone moiety . The benzodioxolylmethylpiperazine moiety is a common structural feature in many bioactive compounds .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 486.9 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available data .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Synthesis and Biological Evaluation

Research on related compounds, such as benzothiazol-2-yl(piperazin-1-yl)methanones, has focused on their synthesis and evaluation for antimicrobial and anticancer activities. These studies indicate that variations in the chemical structure can yield compounds with significant biological activities, suggesting potential applications in developing new therapeutic agents. For example, compounds synthesized from 2-amino substituted benzothiazoles and chloropyridine-carboxylic acid demonstrated variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anti-Mycobacterial Chemotypes

Design, Synthesis, and Evaluation

Another area of focus is the design and synthesis of benzothiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. These compounds have been assessed for their anti-tubercular activity against Mycobacterium tuberculosis, with some showing promising MIC values in the low micromolar range. This research path underscores the potential of such compounds in treating tuberculosis, a critical global health issue (Pancholia et al., 2016).

Neuroprotective Agents

Antioxidant Properties

Compounds structurally similar to the query molecule have been explored for their neuroprotective activities, specifically through antioxidant properties. For instance, 8-alkylamino-1,4-benzoxazine derivatives have demonstrated neuroprotective effects by preventing ATP level drops in astrocytes under hypoxic conditions. These findings indicate a promising direction for developing treatments against brain damage and conditions such as cerebral palsy (Largeron et al., 2001).

Mechanism of Action

The mechanism of action of this compound is not specified in the available data .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(20-12-16-3-1-2-4-19(16)27-20)23-9-7-22(8-10-23)13-15-5-6-17-18(11-15)26-14-25-17/h5-6,11-12H,1-4,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWBYTOFWSZQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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